molecular formula C10H9NO5 B14376666 Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate CAS No. 90147-25-4

Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate

Katalognummer: B14376666
CAS-Nummer: 90147-25-4
Molekulargewicht: 223.18 g/mol
InChI-Schlüssel: RJVXSAIRJMXFDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. The presence of the nitrofuran moiety in the structure is crucial for its biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with prop-2-en-1-yl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitrofurantoin derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its antimicrobial properties against a range of bacterial and fungal pathogens.

    Medicine: Investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate involves the inhibition of key enzymes and pathways in microbial cells. The nitrofuran moiety is believed to interfere with the synthesis of nucleic acids and proteins, leading to cell death. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.

    Furazolidone: Another nitrofuran compound with antimicrobial properties.

    Nitrofurazone: Used topically for its antibacterial effects.

Uniqueness

Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its specific structural features that confer distinct biological activities. Unlike other nitrofuran derivatives, it has a prop-2-en-1-yl ester group that may enhance its lipophilicity and cellular uptake, potentially leading to improved efficacy in biological systems.

Eigenschaften

CAS-Nummer

90147-25-4

Molekularformel

C10H9NO5

Molekulargewicht

223.18 g/mol

IUPAC-Name

prop-2-enyl 3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C10H9NO5/c1-2-7-15-10(12)6-4-8-3-5-9(16-8)11(13)14/h2-6H,1,7H2

InChI-Schlüssel

RJVXSAIRJMXFDH-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.